dl-Aloesol
Overview
Description
dl-Aloesol is a compound derived from the Aloe vera plant, known for its various beneficial properties It is a chromone compound, which is a type of phenolic compound this compound is found in the leaves of Aloe vera and is known for its anti-inflammatory, antioxidant, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
dl-Aloesol can be synthesized through the extraction of Aloe vera leaves. The process involves several steps:
Harvesting: Fresh Aloe vera leaves are harvested from mature plants.
Filleting: The leaves are filleted to remove the outer rind and obtain the inner gel.
Extraction: The gel is then subjected to extraction processes using solvents such as ethanol or methanol to isolate the active compounds, including aloesol.
Purification: The extracted compounds are purified using techniques such as chromatography to obtain pure aloesol.
Industrial Production Methods
In industrial settings, the production of aloesol involves large-scale extraction and purification processes. The Aloe vera leaves are processed in bulk, and advanced extraction techniques such as supercritical fluid extraction may be used to enhance yield and purity. The purified aloesol is then formulated into various products for medicinal and cosmetic applications.
Chemical Reactions Analysis
Types of Reactions
dl-Aloesol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: Reduction reactions can convert aloesol into its reduced forms, which may exhibit different properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
dl-Aloesol has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other compounds.
Biology: Research focuses on its biological activities, such as anti-inflammatory, antioxidant, and antimicrobial effects.
Medicine: this compound is being investigated for its potential therapeutic applications in treating various conditions, including skin disorders, inflammation, and infections.
Industry: It is used in the formulation of cosmetic products, health supplements, and functional foods due to its beneficial properties.
Mechanism of Action
dl-Aloesol exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antioxidant: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Antimicrobial: It disrupts the cell membranes of microorganisms, leading to their death.
The molecular targets of aloesol include various enzymes and signaling pathways involved in inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
dl-Aloesol can be compared with other similar compounds such as:
Aloesin: Another chromone compound found in Aloe vera with similar anti-inflammatory and antioxidant properties.
Aloenin: A pyrone compound with antimicrobial and anti-inflammatory effects.
Aloe-emodin: An anthraquinone compound with laxative and antimicrobial properties.
Properties
IUPAC Name |
7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aloesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94356-35-1 | |
Record name | Aloesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.5 - 189 °C | |
Record name | Aloesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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